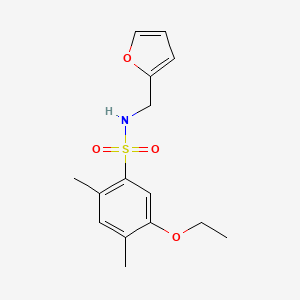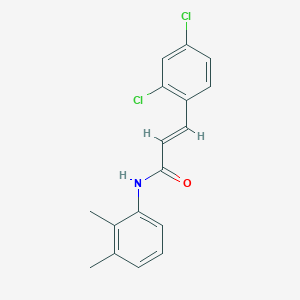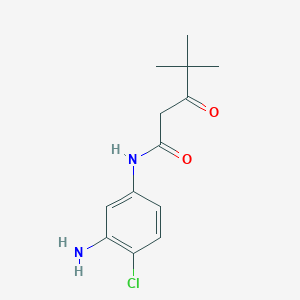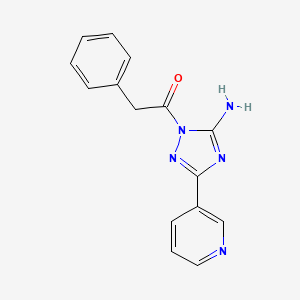![molecular formula C12H14N4O B5776151 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide, also known as DPMN, is a novel small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. DPMN belongs to the class of pyrazole-containing compounds, which have been found to exhibit various pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is not fully understood. However, it has been proposed that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide exerts its pharmacological effects by modulating various signaling pathways. For example, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to exert various biochemical and physiological effects. In vitro studies have shown that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has also been found to reduce the levels of ROS and lipid peroxidation products, which are markers of oxidative stress. In addition, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its relatively low toxicity. In vitro studies have shown that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide does not exhibit significant cytotoxicity at concentrations up to 100 μM. However, the pharmacokinetics and toxicity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in vivo have not been fully investigated, and further studies are needed to determine its safety profile. Another limitation of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in lab experiments is its poor solubility in water, which may affect its bioavailability and cellular uptake.
Orientations Futures
There are several future directions for the research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide. One potential application of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the efficacy and safety of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in animal models of these diseases. Another potential application of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is in cancer therapy. Future studies should focus on elucidating the mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in cancer cells and evaluating its efficacy in animal models of cancer. In addition, the development of more efficient synthesis methods and analogs of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is a novel small molecule with potential therapeutic applications in various diseases, including inflammation and cancer. The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide involves the reaction of nicotinamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. The exact mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. Further studies are needed to investigate the efficacy and safety of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide in animal models of diseases and to develop more efficient synthesis methods and analogs of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide.
Méthodes De Synthèse
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide involves the reaction of nicotinamide with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The reaction yields N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide as a white solid, which can be further purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has also been found to protect against oxidative stress-induced cell damage by scavenging reactive oxygen species (ROS). In addition, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide has shown promising antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-11(8-15-16(9)2)7-14-12(17)10-4-3-5-13-6-10/h3-6,8H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGSADNWZVXIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)






![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)




